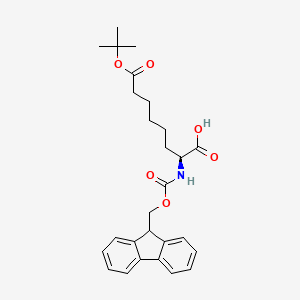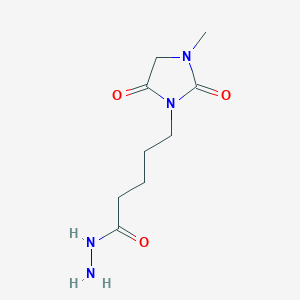
Methyl 3-amino-5-bromopicolinate
Übersicht
Beschreibung
“Methyl 3-amino-5-bromopicolinate” is a chemical compound with the empirical formula C7H7BrN2O2 and a molecular weight of 231.05 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-5-bromopicolinate” can be represented by the SMILES stringCOC(=O)c1ncc(Br)cc1N and the InChI 1S/C7H7BrN2O2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,9H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis in Medicinal Chemistry
- Methyl 5-bromopicolinate has been used in the first asymmetric synthesis of CJ-14877, a potent anti-inflammatory alkaloid, through a process involving microwave-assisted Suzuki coupling reaction and Sharpless asymmetric dihydroxylation (Aoyagi et al., 2009).
Anticonvulsant Activity
- A series of 3-aminopyrroles, which show considerable anticonvulsant activity with remarkable lack of neurotoxicity, were synthesized from acetophenone and glycine derivatives. This synthesis pathway includes the use of 4-bromophenyl derivatives (Unverferth et al., 1998).
Synthesis of Anti-Cancer Drugs
- Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for synthesizing anti-cancer drugs that inhibit thymidylate synthase, is derived from 2-amino-5-methylbenzoic acid which involves steps like alkaline H2O2 oxidation (Cao Sheng-li, 2004).
Development of Substituted Methyl Pyridinecarboxylates
- Substituted methyl pyridinecarboxylates, synthesized from materials like 5-bromonicotinic acid, have applications in organic synthesis. These compounds include methyl 4-X-picolinates and methyl 5-X-picolinates (Deady et al., 1971).
Pharmaceutical and Agrochemical Applications
- The synthesis of 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, which are common building blocks for pharmaceuticals and agrochemicals, demonstrates the broad applicability of bromopicolinate derivatives in drug and agrochemical development (Verdelet et al., 2011).
Antimicrobial and Anti-Inflammatory Agents
- Novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols synthesized from 5-bromopicolinate derivatives showed significant antimicrobial and anti-inflammatory activities (Al-Abdullah et al., 2014).
Veterinary Medicine Applications
- Research into 1,2,4-triazole derivatives, including those synthesized from bromopicolinate compounds, highlights their antimicrobial and antifungal effects, indicating potential applications in veterinary medicine (Ohloblina et al., 2022).
Safety And Hazards
“Methyl 3-amino-5-bromopicolinate” is classified under GHS07. The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of skin contact, washing with plenty of soap and water (P302 + P352) .
Eigenschaften
IUPAC Name |
methyl 3-amino-5-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRSWUPHDNTLKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679105 | |
| Record name | Methyl 3-amino-5-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-bromopicolinate | |
CAS RN |
1072448-08-8 | |
| Record name | Methyl 3-amino-5-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Chlorophenyl)-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole-4-carboxylic acid](/img/structure/B1392728.png)
![1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B1392730.png)



![3-{[(3-Chlorobenzyl)amino]methyl}-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid](/img/structure/B1392735.png)

![[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1392739.png)




![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1392747.png)
![6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine](/img/structure/B1392751.png)